molecular formula C8H3BrN2S B2494235 5-Bromothieno[2,3-b]pyridine-2-carbonitrile CAS No. 2090128-24-6

5-Bromothieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2494235
CAS No.: 2090128-24-6
M. Wt: 239.09
InChI Key: CEXXDAOIZZTUKZ-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]pyridine-2-carbonitrile (CAS 2090128-24-6) is a brominated heteroaromatic compound that serves as a crucial synthetic intermediate for constructing complex molecular architectures in medicinal chemistry and drug discovery. Its molecular formula is C8H3BrN2S, with a molecular weight of 239.09 g/mol . The compound features a bromine atom at the 5-position and a nitrile group at the 2-position of the thienopyridine core, making it a versatile building block for further functionalization, notably via Suzuki cross-coupling reactions . Researchers utilize this scaffold to develop novel compounds with potential biological activities. Thieno[2,3-b]pyridine derivatives are investigated for a broad spectrum of pharmacological applications, including as potential anticancer agents , inhibitors of kinases like c-Src , and inducers of neural differentiation . Furthermore, related thienopyridine structures have been explored as non-steroidal CYP17 enzyme inhibitors for prostate cancer research and as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5) in neuroscience . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-bromothieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXXDAOIZZTUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=NC=C1Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090128-24-6
Record name 5-bromothieno[2,3-b]pyridine-2-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile typically involves the bromination of thieno[2,3-b]pyridine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for 5-Bromothieno[2,3-b]pyridine-2-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-b]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromothieno[2,3-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral genomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 5-bromothieno[2,3-b]pyridine-2-carbonitrile with key analogues:

Compound Name Molecular Formula Key Substituents Synthesis Route Biological Activity Spectral Data (IR/NMR)
5-Bromothieno[2,3-b]pyridine-2-carbonitrile C₈H₃BrN₂S Br (C5), CN (C2) Alkaline hydrolysis of precursors Pim-1 inhibitor precursor IR: CN ~2200 cm⁻¹; NMR: δ 7.5–8.8 ppm
3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile C₈H₄N₂OS OH (C3), CN (C2) From precursor 31 via hydrolysis Not reported IR: OH ~3300 cm⁻¹; NMR: δ 12.68 (OH)
3-Amino-6-(5-bromo-benzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) C₁₅H₇BrN₃OS Br (benzofuran), CN (C2), NH₂ (C3) Reaction of chloroacetonitrile with precursor 2 Not specified IR: CN ~2200 cm⁻¹; NMR: aromatic δ 6.5–8.5 ppm
5-Bromo-4-methylpyridine-2-carbonitrile C₇H₅BrN₂ Br (C5), CN (C2), CH₃ (C4) Halogenation of pyridine derivatives Agrochemical intermediates IR: CN ~2220 cm⁻¹; NMR: CH₃ δ 2.5 ppm

Functional Group Impact on Reactivity and Activity

Bromo Substituent :
  • Electronic Effects : The electron-withdrawing bromo group increases electrophilic substitution reactivity at adjacent positions, facilitating further derivatization .
  • Biological Relevance : Bromine enhances binding affinity in kinase inhibitors by forming halogen bonds with target proteins .
Cyano Group :
  • Transformations : Hydrolyzed to carboxamide (C=O at 1666 cm⁻¹ in IR) under alkaline conditions, improving solubility and hydrogen-bonding capacity .
  • Comparison with Carboxylates: Unlike carboxylic acid derivatives (e.g., 5-bromothieno[2,3-b]pyridine-2-carboxylic acid, C₈H₄BrNO₂S), the cyano group offers versatility in nucleophilic additions .

Biological Activity

5-Bromothieno[2,3-b]pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug discovery, supported by relevant studies and data.

Chemical Structure and Properties

5-Bromothieno[2,3-b]pyridine-2-carbonitrile features a unique structure that combines a thieno ring with a pyridine ring, a bromine atom, and a nitrile group. This specific arrangement contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Antimicrobial and Antiviral Properties

Research indicates that 5-Bromothieno[2,3-b]pyridine-2-carbonitrile exhibits potential antimicrobial and antiviral activities. It has been investigated for its ability to inhibit the growth of various pathogens, including bacteria and viruses. The compound's mechanism of action may involve the modulation of specific biochemical pathways or direct interaction with microbial targets.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by targeting key enzymes involved in cell cycle regulation. For instance, it may act as an inhibitor of phosphoinositide-3-kinase (PI3K), which is often overexpressed in tumors .

The biological effects of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile are attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Nucleic Acid Interference : It could interfere with the replication processes of viral genomes or the transcriptional activity in cancer cells.

These interactions lead to alterations in cellular signaling pathways, ultimately resulting in decreased pathogen viability or cancer cell growth.

Comparative Analysis with Related Compounds

To understand the uniqueness of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
5-Bromothieno[2,3-b]pyridine-2-carbonitrileStructureAntimicrobial, Antiviral, Anticancer
5-Bromothieno[2,3-b]pyridine-2-carboxylic acidStructureLimited antibacterial activity
5-Bromopyrimidine-2-carbonitrileStructureModerate anticancer activity

Case Studies

  • Anticancer Efficacy : A study demonstrated that 5-Bromothieno[2,3-b]pyridine-2-carbonitrile exhibited significant cytotoxicity against ovarian cancer cell lines. The compound induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Action : Another investigation reported that this compound effectively inhibited the growth of Gram-positive bacteria at low micromolar concentrations. The study highlighted its potential as a lead compound for developing new antibiotics.

Research Findings

Recent studies have further elucidated the biological activities of 5-Bromothieno[2,3-b]pyridine-2-carbonitrile:

  • Molecular Docking Studies : Computational analyses indicated strong binding affinities to key targets involved in cancer and infectious diseases. These findings suggest that structural modifications could enhance its efficacy further.
  • In Vivo Studies : Preliminary animal studies have shown promising results regarding its safety profile and therapeutic potential against certain cancers and infections.

Q & A

Advanced Research Question

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR or JAK2) using fluorescence polarization .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50_{50} values .
  • ADME-Tox Studies : Perform metabolic stability tests in liver microsomes and hERG channel binding assays to prioritize lead compounds .

How should researchers handle safety and stability concerns during storage and experimentation?

Basic Research Question

  • Storage : Store desiccated at –20°C in amber vials to prevent photodegradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from brominated intermediates .

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